molecular formula C19H15ClFN3O2 B2564628 Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1323621-74-4

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride

Cat. No.: B2564628
CAS No.: 1323621-74-4
M. Wt: 371.8
InChI Key: OLMZBCCMGOPBCY-UHFFFAOYSA-N
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Description

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyano group, a fluoroquinoline moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride typically involves multiple steps:

  • Formation of the Fluoroquinoline Core: : The synthesis begins with the preparation of the fluoroquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the fluoroquinoline intermediate.

  • Introduction of the Cyano Group: : The cyano group is introduced via a nucleophilic substitution reaction. This can be done by reacting the fluoroquinoline intermediate with a cyanating agent such as potassium cyanide or sodium cyanide under controlled conditions.

  • Coupling with Aminobenzoate: : The final step involves coupling the cyano-fluoroquinoline intermediate with ethyl 4-aminobenzoate. This can be achieved through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Formation of Hydrochloride Salt: : The hydrochloride salt form is obtained by treating the final product with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine. This can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The fluoro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

    Ofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride is unique due to its specific structural modifications, such as the presence of the cyano group and the ethyl ester moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .

Properties

IUPAC Name

ethyl 4-[(3-cyano-6-fluoroquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2.ClH/c1-2-25-19(24)12-3-6-15(7-4-12)23-18-13(10-21)11-22-17-8-5-14(20)9-16(17)18;/h3-9,11H,2H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMZBCCMGOPBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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